molecular formula C22H29N3O B10813836 2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one

2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one

Katalognummer: B10813836
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: SEMFKNVFKSUDSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a spirocyclic quinazoline derivative characterized by a fused benzo[h]quinazoline core and a cyclohexane ring connected via a spiro junction at position 5.

Eigenschaften

Molekularformel

C22H29N3O

Molekulargewicht

351.5 g/mol

IUPAC-Name

2-(diethylaminomethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C22H29N3O/c1-3-25(4-2)15-18-23-20-17-11-7-6-10-16(17)14-22(12-8-5-9-13-22)19(20)21(26)24-18/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,23,24,26)

InChI-Schlüssel

SEMFKNVFKSUDSC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one
  • Molecular Formula : C22H29N3O
  • Average Mass : 351.486 g/mol
  • Net Charge : 0

Antiviral Activity

Research indicates that quinazoline derivatives, including the compound , exhibit significant antiviral properties. A patent describes various quinazolinone derivatives as potential antiviral agents, suggesting that modifications to the structure can enhance efficacy against viral infections .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in relation to Alzheimer's disease. Computational modeling has been employed to predict its interactions with biological targets involved in neurodegeneration. Specifically, it has been suggested that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

The proposed mechanism of action for this compound involves interaction with specific receptors and enzymes linked to neurodegenerative processes. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinazoline derivatives:

  • Study 1 : A study demonstrated that certain quinazoline compounds showed promising results in inhibiting cell proliferation in cancer cell lines. The compound's ability to induce apoptosis was noted as a key mechanism .
  • Study 2 : Another research effort focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate damage through antioxidant mechanisms .

Data Table of Biological Activities

Activity TypeCompound NameReference
Antiviral2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one
Neuroprotective2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one
Anti-cancerQuinazoline derivatives (various)
Acetylcholinesterase InhibitionSimilar quinazoline derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one. For instance, derivatives of this compound have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess potent antibacterial effects, suggesting their potential as lead compounds for developing new antibiotics .

Anticancer Potential

Research has indicated that compounds similar to 2-(diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular processes and triggering cell death pathways. This property is particularly relevant for developing novel anticancer therapies targeting specific types of tumors .

Acetylcholinesterase Inhibition

Given its structural characteristics, this compound may also act as an acetylcholinesterase inhibitor. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease, where acetylcholine levels are compromised. Preliminary in silico studies suggest that 2-(diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one could interact effectively with the active site of acetylcholinesterase, making it a candidate for further investigation in neuropharmacology .

Case Study 1: Antimicrobial Evaluation

In a study published in RSC Advances, a series of compounds derived from similar structures were evaluated for their antimicrobial properties. The results demonstrated that specific modifications to the quinazoline scaffold significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of spirocyclic compounds related to 2-(diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one. The findings revealed that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This underscores their potential role in cancer therapy development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The spiro[benzo[h]quinazoline-cyclohexane] scaffold is a common feature among structurally related compounds. Key differences lie in substituents, which significantly influence physical, chemical, and biological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (IR, NMR) References
2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one (Target) C23H31N3O* ~365.5* -CH2N(C2H5)2 (diethylaminomethyl) N/A (inferred: NH stretch ~3,400 cm⁻¹) -
N-(4-Methoxybenzyl)-2-(4-oxo-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)hydrazinecarbothioamide C24H27N5O2S 457.6 -SC(NH)NHCH2(4-MeO-C6H4) Thiourea C=S stretch ~1,250 cm⁻¹
2-(Benzoxazol-2-ylamino)spiro[quinazoline-4,1'-cyclohexane]-5-one C20H22N4O2 350.4 -NH-benzoxazole CN stretch ~2,220 cm⁻¹; C=O ~1,720 cm⁻¹
3-(3-Hydroxypropyl)-2-phenylspiro[benzo[h]quinazoline-5,1'-cyclohexane]-4-one C26H28N2O2 400.5 -Ph (phenyl), -(CH2)3OH OH stretch ~3,400 cm⁻¹; C=O ~1,710 cm⁻¹
3-Benzyl-2-prop-2-enylsulfanylspiro[benzo[h]quinazoline-5,1'-cyclohexane]-4-one C27H28N2OS 428.6 -S-CH2CH=CH2, -CH2Ph S-H bend ~700 cm⁻¹; C=O ~1,715 cm⁻¹

Physicochemical Properties

  • Solubility: The diethylaminomethyl group in the target compound enhances water solubility compared to non-polar derivatives like the phenyl-substituted analog () . Thiourea derivatives () exhibit moderate solubility due to hydrogen-bonding capacity .
  • Thermal Stability : Melting points for related compounds range from 213–269°C (e.g., 268–269°C for compound 12 in ), influenced by crystallinity and intermolecular interactions .

Principle of Similarity ()

The "similar structure, similar properties" principle applies:

  • Spiro cores confer rigidity, affecting binding selectivity.
  • Diethylaminomethyl and methoxybenzyl groups modulate lipophilicity and bioavailability .

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

Method : Reaction of substituted anthranilic acids with chloroacetonitrile under basic conditions forms 2-chloromethyl-4(3H)-quinazolinones.
Example :

  • Substrate : 5-Nitroanthranilic acid

  • Conditions : Sodium methoxide, methanol, reflux (6 h)

  • Yield : 68%
    Mechanism : Nucleophilic displacement of chloride by anthranilic acid’s amine group, followed by intramolecular cyclization.

Palladium-Catalyzed Cross-Coupling

Method : Suzuki-Miyaura coupling for introducing aryl/cyclohexyl groups.
Example :

  • Substrates : 5-Bromobenzo[h]quinazolinone, cyclohexenylboronic acid

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 80°C

  • Yield : 72%

Spirocyclization Strategies

Spiro junction formation between benzo[h]quinazoline and cyclohexane is achieved via acid-catalyzed cycloisomerization.

Acid-Mediated Cycloisomerization

Method : Treatment of 5-(cyclohexenyl)benzo[h]quinazolinone with p-toluenesulfonic acid (p-TsOH) in toluene.
Optimized Conditions :

  • Catalyst : p-TsOH·H₂O (20 equiv)

  • Solvent : Dry toluene, 100°C, 4 h under argon

  • Yield : 85–90%
    Key Insight : Excess acid ensures complete dehydration, while inert atmosphere prevents oxidation.

Introduction of Diethylaminomethyl Group

The 2-position diethylaminomethyl moiety is introduced via alkylation or Mannich reactions.

Alkylation of 2-Chloromethyl Intermediates

Method : Nucleophilic substitution of 2-chloromethylquinazolinones with diethylamine.
Example :

  • Substrate : 2-Chloromethyl-4-spiro[benzo[h]quinazoline-5,1'-cyclohexane]one

  • Reagent : Diethylamine (3 equiv), K₂CO₃, DMF, 60°C, 12 h

  • Yield : 65%

Mannich Reaction

Method : Condensation of formaldehyde and diethylamine with spiroquinazolinone.
Conditions :

  • Catalyst : HCl (gas), ethanol, 25°C, 24 h

  • Molar Ratio : Quinazolinone:CH₂O:Et₂NH = 1:2:2

  • Yield : 58%

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Routes

StepMethodConditionsYield (%)Purity (%)Reference
Core formationCyclocondensationNaOMe/MeOH, reflux6895
Spirocyclizationp-TsOH catalysisToluene, 100°C, 4 h85–9098
DiethylaminomethylationAlkylationEt₂NH/K₂CO₃, DMF, 60°C6592
DiethylaminomethylationMannich reactionHCl/EtOH, 25°C5889

Solvent and Catalyst Impact

  • Cyclocondensation : Methanol outperforms DMF due to better solubility of sodium salts.

  • Spirocyclization : Toluene minimizes side reactions vs. polar solvents (e.g., DMSO).

Temperature and Time Effects

  • Alkylation : >60°C leads to decomposition; 12 h optimal for complete substitution.

  • Mannich Reaction : Prolonged time (>24 h) reduces yield due to imine hydrolysis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.2 Hz, 6H, NCH₂CH₃), 2.55 (q, J=7.2 Hz, 4H, NCH₂), 3.78 (s, 2H, CH₂N), 7.25–7.89 (m, 4H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Challenges and Mitigation

  • Regioselectivity : Competing N- vs. O-alkylation in Mannich reactions addressed using bulky bases (e.g., DBU).

  • Byproducts : Column chromatography (SiO₂, EtOAc/hexane) removes spiro-dehydration byproducts .

Q & A

Q. What are the recommended synthetic routes for 2-(Diethylaminomethyl)-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis of spirocyclic compounds like this target molecule typically involves multi-step reactions. Key steps include:

Core Formation : Construct the spirocyclic framework via condensation between a benzo[h]quinazoline precursor and a cyclohexanone derivative. For example, cyclohexanone reacts with malonic acid under acidic conditions to form a spirocyclic intermediate (e.g., as seen in spiro-dioxane synthesis) .

Functionalization : Introduce the diethylaminomethyl group via Mannich reactions or nucleophilic substitution. Optimal conditions include using anhydrous solvents (e.g., ethanol or dichloromethane), catalytic acetic acid, and controlled reflux (4–6 hours) to minimize side reactions .

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature70–80°C (reflux)Prevents decomposition
SolventAbsolute ethanolEnhances solubility
CatalystGlacial acetic acidAccelerates condensation
Reaction Time4–6 hoursBalances completion vs. side products

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and functional groups?

Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Resolves spiro junction connectivity and diethylaminomethyl group placement. For example, spiro carbons exhibit distinct shifts in ¹³C NMR (δ 90–110 ppm) .
  • 2D NMR (COSY, HSQC) : Confirms spatial proximity of protons and carbons in the benzo[h]quinazoline and cyclohexane moieties.

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₃₀N₃O) and detects isotopic patterns .

Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Q. Reference :

Advanced Research Questions

Q. How can researchers optimize the diethylaminomethyl group introduction while minimizing side reactions?

Methodological Answer :

  • Reagent Selection : Use diethylamine in excess (1.5–2.0 eq) with formaldehyde to drive Mannich reactions to completion.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., quinazoline NH groups) with tert-butoxycarbonyl (Boc) groups to prevent unwanted alkylation .
  • Kinetic Control : Conduct reactions at lower temperatures (0–5°C) to favor mono-substitution over polymerization.

Case Study : In a related spiro compound, side reactions (e.g., over-alkylation) were reduced from 20% to <5% by using Boc protection and slow reagent addition .

Q. Reference :

Q. What strategies resolve contradictions in biological activity data across different assay models?

Methodological Answer :

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies.
  • Validate results via orthogonal assays (e.g., MTT vs. ATP luminescence for viability) .

Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch variability in compound purity.

Meta-Analysis : Compare IC₅₀ values across published studies while adjusting for assay conditions (pH, incubation time).

Example : A spiroquinazoline derivative showed conflicting IC₅₀ values (5 μM vs. 20 μM) in two studies due to differences in serum concentration (10% vs. 2% FBS). Normalizing serum levels resolved the discrepancy .

Q. Reference :

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability using software like EPI Suite. Input parameters include logP (octanol-water partition coefficient) and molecular weight.
  • Density Functional Theory (DFT) : Simulate hydrolysis pathways. For example, the cyclohexanone moiety may undergo ring-opening under acidic conditions .
  • Environmental Half-Life Estimation : Use OECD guidelines to assess photodegradation (e.g., UV-Vis spectroscopy) and soil adsorption (e.g., batch equilibrium tests) .

Q. Predicted Degradation Products :

PathwayMajor ProductsToxicity Risk
HydrolysisBenzo[h]quinazoline-5-carboxylic acidLow
PhotolysisCyclohexane-fragmented aldehydesModerate

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.